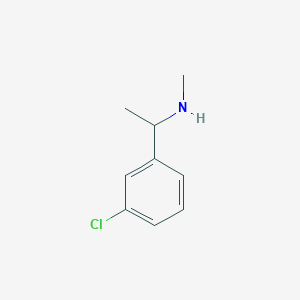

1-(3-Chlorophenyl)-N-methylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

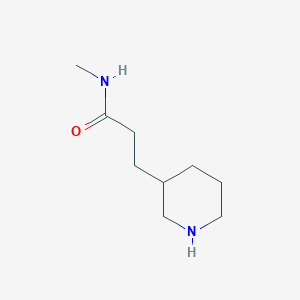

1-(3-Chlorophenyl)-N-methylethanamine, also known as 3-Chloromethamphetamine or 3-Cl-MA, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of “1-(3-Chlorophenyl)-N-methylethanamine”, also known as “1-(3-chlorophenyl)ethylamine”. However, the search results do not provide specific information on this compound or its applications. The results mention related compounds and their uses, such as 1-(3-chlorophenyl)piperazine (mCPP), which is known for its stimulant and hallucinogenic effects , and a Schiff base ligand

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Chlorophenyl)-N-methylethanamine, also known as m-Chlorophenylpiperazine (mCPP), is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in mood regulation, appetite, and sleep .

Mode of Action

mCPP acts as a partial agonist at the 5-HT2C receptor This partial activation can lead to changes in the cell’s function, depending on the level of receptor activation .

Biochemical Pathways

It is known that mcpp’s action on the 5-ht2c receptor can influence theserotoninergic system , potentially affecting mood and behavior

Pharmacokinetics

The pharmacokinetics of mCPP involve its absorption, distribution, metabolism, and excretion (ADME). This suggests that mCPP may share similar pharmacokinetic properties with trazodone, such as being metabolized by the liver enzyme CYP2D6 . .

Result of Action

The molecular and cellular effects of mCPP’s action are complex and can vary depending on the specific context. For example, mCPP has been found to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce headaches and has been used for testing potential antimigraine medications . These effects are likely a result of mCPP’s action on the 5-HT2C receptor and its influence on serotonin neurotransmission.

Action Environment

The action, efficacy, and stability of mCPP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect mCPP’s pharmacokinetics and pharmacodynamics through drug-drug interactions . Additionally, individual factors such as genetics can influence how a person metabolizes mCPP, potentially affecting its efficacy and side effects . More research is needed to fully understand how these and other environmental factors influence mCPP’s action.

Propiedades

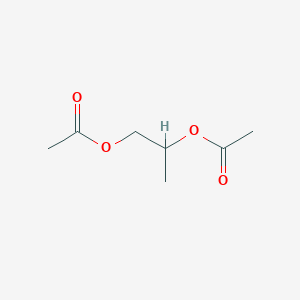

IUPAC Name |

1-(3-chlorophenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUOJXAYGDGASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588545 |

Source

|

| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-N-methylethanamine | |

CAS RN |

149529-99-7 |

Source

|

| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)